Diethyl 1-phenylpent-1-en-1-yl phosphate
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Overview
Description
Diethyl 1-phenylpent-1-en-1-yl phosphate is an organophosphorus compound with the molecular formula C14H21O4P. This compound is known for its unique structure, which includes a phosphate group attached to a phenylpentene moiety. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-phenylpent-1-en-1-yl phosphate typically involves the reaction of diethyl phosphite with a suitable phenylpentene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-phenylpent-1-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphates, while substitution reactions can produce a variety of organophosphorus compounds .
Scientific Research Applications
Diethyl 1-phenylpent-1-en-1-yl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various organophosphorus compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 1-phenylpent-1-en-1-yl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different structural features.
Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate: Another organophosphorus compound with distinct biological activities.
Uniqueness
Diethyl 1-phenylpent-1-en-1-yl phosphate is unique due to its specific structure, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
922186-08-1 |
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Molecular Formula |
C15H23O4P |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
diethyl 1-phenylpent-1-enyl phosphate |
InChI |
InChI=1S/C15H23O4P/c1-4-7-13-15(14-11-9-8-10-12-14)19-20(16,17-5-2)18-6-3/h8-13H,4-7H2,1-3H3 |
InChI Key |
IZWYRNNXSODRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C1=CC=CC=C1)OP(=O)(OCC)OCC |
Origin of Product |
United States |
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